D-Pyroglutamic acid
Overview
Description
D-Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative. It is formed by the cyclization of the free amino group of glutamic acid or glutamine, resulting in a lactam structure. This compound exists as two enantiomers: this compound and L-Pyroglutamic acid. This compound is less common in nature compared to its L-counterpart but is still significant in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Pyroglutamic acid can be synthesized through several methods. One common approach involves the cyclization of D-glutamic acid under acidic or thermal conditions. For instance, heating D-glutamic acid at 180°C results in the loss of a water molecule, forming this compound . Another method involves the use of γ-glutamyl cyclotransferase, an enzyme that catalyzes the conversion of glutathione to pyroglutamic acid .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme γ-glutamyl cyclotransferase, facilitating the efficient conversion of glutathione to this compound .
Chemical Reactions Analysis
Types of Reactions: D-Pyroglutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-2-pyrrolidinecarboxylic acid.
Reduction: Reduction reactions can convert it back to D-glutamic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: 5-oxo-2-pyrrolidinecarboxylic acid.
Reduction: D-glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Pyroglutamic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It plays a role in the glutathione cycle, which is crucial for cellular redox balance.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for various bioactive compounds
Mechanism of Action
D-Pyroglutamic acid exerts its effects primarily through its role in the glutathione cycle. It is converted to glutamate by the enzyme 5-oxoprolinase. This conversion is crucial for maintaining the cellular redox state and protecting cells from oxidative stress. Additionally, this compound can modulate neurotransmitter levels in the brain, influencing cognitive functions .
Comparison with Similar Compounds
L-Pyroglutamic acid: The L-enantiomer of pyroglutamic acid, more common in nature and involved in similar biochemical processes.
Proline: Another cyclic amino acid with a similar structure but different biochemical roles.
2-Pyrrolidone: A lactam similar to pyroglutamic acid but lacking the carboxyl group .
Uniqueness: D-Pyroglutamic acid is unique due to its specific role in the glutathione cycle and its potential therapeutic applications. Its ability to modulate neurotransmitter levels and protect against oxidative stress distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193432 | |
Record name | D-Pyroglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4042-36-8 | |
Record name | (+)-Pyroglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4042-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Pyroglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004042368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Pyroglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-D-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Pidolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP297C4HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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